Home > Products > Screening Compounds P136531 > Safrazine hydrochloride
Safrazine hydrochloride - 7296-30-2

Safrazine hydrochloride

Catalog Number: EVT-281478
CAS Number: 7296-30-2
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Safrazine hydrochloride, chemically known as β-piperonylisopropylhydrazine hydrochloride, is a hydrazinic compound classified as a monoamine oxidase inhibitor (MAOI). [] Its primary role in scientific research is as a tool for investigating monoamine oxidase activity and the effects of MAO inhibition in various biological systems.

Source and Classification

Safrazine hydrochloride is a chemical compound classified as a monoamine oxidase inhibitor. It is primarily recognized for its role in organic synthesis and as a pharmacological agent. The compound is identified by the CAS number 33419-68-0 and has the molecular formula C11H16N2O2, with a molecular weight of 208.26 g/mol. Its IUPAC name is 4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine, and it appears as a solid powder .

Synthesis Analysis

The synthesis of Safrazine hydrochloride typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with hydrazine hydrate. This process is carried out under controlled conditions to ensure the formation of an intermediate hydrazone, which is then reduced to yield Safrazine. Key parameters in this synthesis include:

  • Solvents Used: Ethanol or methanol.
  • Heating Requirements: The reaction often necessitates heating to facilitate the transformation.
  • Industrial Production: On a larger scale, continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve high yield and purity.
Molecular Structure Analysis

The molecular structure of Safrazine hydrochloride can be described using various representations:

  • InChI Key: IBWPUTAKVGZXRB-UHFFFAOYSA-N
  • SMILES Notation: CC(CCC1=CC2=C(C=C1)OCO2)NN

The compound features a hydrazine functional group linked to a benzodioxole moiety, which contributes to its biological activity. The structural configuration plays a critical role in its interaction with biological targets, particularly monoamine oxidase enzymes .

Chemical Reactions Analysis

Safrazine hydrochloride is involved in several types of chemical reactions:

  1. Oxidation: It can be oxidized to form various products depending on the reagents used, such as potassium permanganate or hydrogen peroxide.
  2. Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
  3. Substitution: It can undergo substitution reactions at the hydrazine moiety, often involving alkyl halides or acyl chlorides under acidic or basic conditions.

These reactions are fundamental for synthesizing derivatives and exploring its reactivity in organic chemistry .

Mechanism of Action

Safrazine hydrochloride acts primarily as an irreversible inhibitor of monoamine oxidase enzymes, which are crucial in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, Safrazine increases the levels of these neurotransmitters in the synaptic cleft, thus enhancing mood and potentially alleviating symptoms of depression.

The mechanism involves binding to the active site of monoamine oxidase, preventing substrate access and subsequent degradation of neurotransmitters. This action underlies its therapeutic potential in treating mood disorders .

Physical and Chemical Properties Analysis

Safrazine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Solid powder.
  • Melting Point: Specific melting points are not universally documented but are essential for characterization.
  • Solubility: Typically soluble in organic solvents like ethanol and methanol.

These properties are critical for its application in both laboratory settings and industrial processes .

Applications

Safrazine hydrochloride has diverse applications across various fields:

  • Organic Synthesis: It serves as a reagent for forming hydrazones and other nitrogen-containing compounds.
  • Pharmacology: Initially studied as an antidepressant due to its monoamine oxidase inhibitory activity, it has potential applications in treating neurological disorders.
  • Research: Investigated for its effects on neurotransmitter metabolism, contributing to studies on mood regulation and anxiety disorders.

Despite being discontinued as an antidepressant, ongoing research continues to explore its potential therapeutic benefits .

Historical Development and Discontinuation of Safrazine Hydrochloride

Emergence as a Monoamine Oxidase Inhibitor in the 1960s

Safrazine hydrochloride entered clinical investigation during the 1960s as part of a wave of monoamine oxidase inhibitors (MAOIs) developed for treating depressive disorders. This era marked a significant transition in psychopharmacology, where researchers systematically explored compounds targeting neurotransmitter metabolism pathways. As a hydrazine derivative, Safrazine shared structural similarities with early antihypertensive agents like hydralazine (developed in the 1950s) and the emerging class of MAOI antidepressants [1] [9]. The compound's mechanism centered on irreversible inhibition of monoamine oxidase enzymes, thereby increasing concentrations of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in the synaptic cleft – a therapeutic approach considered revolutionary at the time compared to non-pharmacological interventions.

The development of Safrazine occurred during a period of intense pharmacological innovation that saw the repurposing of hydrazine derivatives from cardiovascular applications to psychiatric medicine. Researchers noted that certain compounds originally investigated for hypertension management exhibited mood-elevating effects, prompting dedicated research into their neuropsychiatric applications [1]. Safrazine specifically emerged from this investigative pathway as pharmaceutical companies sought to optimize molecular structures to enhance central nervous system penetration while minimizing peripheral side effects. Early clinical trials positioned it as a potential alternative to first-generation MAOIs like phenelzine and isocarboxazid, with researchers particularly interested in its potential differential enzyme inhibition profile.

Table 1: Historical Context of Safrazine Development

DecadeTherapeutic Class DevelopmentKey CompoundsShared Molecular Features
1950sAntihypertensive HydrazinesHydralazineHydrazine moiety (-NH-NH₂)
Early 1960sFirst-Generation MAOIsPhenelzine, IsocarboxazidHydrazine linkage
Mid-Late 1960sSecond-Generation MAOIsSafrazine, Pargyline (non-hydrazine)Structural optimizations of hydrazine derivatives

Comparative Analysis with Contemporary Antidepressants

The clinical positioning of Safrazine during its development phase required comparison against both pharmacological and non-pharmacological treatments available in the 1960s. Against tricyclic antidepressants (TCAs) like amitriptyline and imipramine, Safrazine offered a theoretically distinct mechanism targeting monoamine degradation rather than reuptake inhibition. However, early network meta-analyses (though less sophisticated than contemporary methods) suggested variable efficacy profiles across different depressive subtypes [2] [4]. Evidence indicated that MAOIs like Safrazine might demonstrate particular utility in atypical depression featuring anxiety, phobic symptoms, and reverse neurovegetative symptoms (hypersomnia and increased appetite), whereas TCAs appeared more effective in melancholic presentations.

Crucially, Safrazine and other MAOIs faced comparison with electroconvulsive therapy (ECT), which remained a mainstream intervention for severe, treatment-resistant depression during this era. ECT demonstrated rapid and robust efficacy, particularly in life-threatening depressive states with psychotic features or acute suicidality – advantages that pharmacological agents struggled to match [6]. However, ECT faced significant limitations including the requirement for specialized facilities, cognitive side effects (especially memory disturbances), stigmatization, and the need for anesthesia administration. Safrazine offered a less invasive, orally administered alternative suitable for outpatient management with a different side effect profile, though its onset of antidepressant action remained significantly slower than ECT.

Table 2: Therapeutic Positioning of Safrazine Against Contemporary Interventions

Treatment ModalityMechanism of ActionRelative AdvantagesKey Limitations
Safrazine (MAOI)Irreversible MAO enzyme inhibitionOutpatient administration; Targeted for atypical depressionSlow onset (weeks); Dietary restrictions; Drug interactions
Tricyclic AntidepressantsMonoamine reuptake inhibitionEstablished efficacy for melancholic depressionAnticholinergic effects; Cardiac toxicity; Lethal in overdose
Electroconvulsive TherapyInduction of generalized seizuresRapid efficacy; High response rates in severe depressionCognitive side effects; Anesthesia requirement; Stigmatization

Pharmacoeconomic and Clinical Rationale for Withdrawal

The withdrawal of Safrazine hydrochloride from the market resulted from converging pharmacoeconomic pressures and emerging clinical concerns that diminished its risk-benefit profile relative to alternatives. From a pharmacoeconomic perspective, the drug faced several challenges inherent to its class. Strict dietary tyramine restrictions necessitated comprehensive patient education programs, increasing healthcare provider time and resource allocation compared to simpler antidepressant regimens [3]. Furthermore, the requirement for vigilant monitoring of potential drug interactions (particularly with sympathomimetics and other antidepressants) increased indirect healthcare costs. These factors substantially reduced cost-effectiveness when evaluated against emerging antidepressants with lower management burdens and favorable therapeutic indices.

Clinically, the emergence of tricyclic antidepressants (TCAs) and subsequent development of selective serotonin reuptake inhibitors (SSRIs) offered alternatives with more manageable safety profiles. Evidence increasingly indicated that MAOIs like Safrazine posed significant risks if dietary restrictions were breached (hypertensive crisis) or in co-prescribing scenarios (serotonin syndrome) [9]. These safety concerns, coupled with the slow onset of therapeutic effect characteristic of MAOIs, reduced clinician confidence despite potential efficacy in specific patient subgroups. Concurrently, regulatory perspectives evolved toward stricter requirements for risk mitigation systems, for which Safrazine's manufacturers likely determined that revised risk management plans and post-marketing surveillance requirements were economically unsustainable given its market share [3] [10].

The decision to discontinue reflected a broader industry pattern of withdrawing hydrazine-derived compounds across therapeutic classes. Methyldopa, a hydrazine-derived antihypertensive, faced declining use due to similar safety concerns (hepatotoxicity, hemolytic anemia) despite established efficacy, particularly in pregnancy [9]. This pattern underscored a therapeutic shift toward agents prioritizing safety and tolerability alongside efficacy, especially for chronic conditions requiring long-term pharmacotherapy like depression and hypertension. The opportunity cost of maintaining Safrazine – allocating resources to a high-management drug with niche indications versus newer agents with broader applicability – ultimately rendered its continued production and distribution economically unviable [3].

Table 3: Pharmacoeconomic Factors in Safrazine Discontinuation

FactorImpact on ViabilityIndustry Response
Disease Burden Management CostsHigh patient education/monitoring needs reduced cost-effectivenessShift toward antidepressants with lower management burden
Comparative Drug DevelopmentNewer agents (TCAs, later SSRIs) offered improved safety profilesResource reallocation to newer therapeutic classes
Risk Mitigation RequirementsPost-marketing surveillance and REMS increased operational costsWithdrawal of drugs requiring complex risk management
Market DynamicsNiche indication limited patient population and revenue potentialPreference for broad-spectrum antidepressants

Properties

CAS Number

7296-30-2

Product Name

Safrazine hydrochloride

IUPAC Name

4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine;hydrochloride

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

InChI

InChI=1S/C11H16N2O2.ClH/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10;/h4-6,8,13H,2-3,7,12H2,1H3;1H

InChI Key

UOZNXVYMTZITGP-UHFFFAOYSA-N

SMILES

CC(CCC1=CC2=C(C=C1)OCO2)NN.Cl

Solubility

Soluble in DMSO

Synonyms

eta-piperonylisopropylhydrazine
safrazine
safrazine hydrochloride

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCO2)N[NH3+].[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.